molecular formula C9H10BrNO2 B13322606 2-(5-Bromopyridin-2-yl)butanoic acid

2-(5-Bromopyridin-2-yl)butanoic acid

Cat. No.: B13322606
M. Wt: 244.08 g/mol
InChI Key: VZDMWTOXVOIFON-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)butanoic acid is an organic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . This compound is characterized by a bromine atom attached to a pyridine ring, which is further connected to a butanoic acid moiety. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)butanoic acid can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles. Typical conditions involve heating the reaction mixture in a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)butanoic acid

InChI

InChI=1S/C9H10BrNO2/c1-2-7(9(12)13)8-4-3-6(10)5-11-8/h3-5,7H,2H2,1H3,(H,12,13)

InChI Key

VZDMWTOXVOIFON-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=C(C=C1)Br)C(=O)O

Origin of Product

United States

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